2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol
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Overview
Description
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanol moiety, which is further connected to a methyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol typically involves the reaction of 3-methyl-4-pyridylmagnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of trifluoroacetone or trifluoroacetic acid.
Reduction: Formation of trifluoroethanol or trifluoroethylamine.
Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A simpler analog with similar solvent properties but lacking the pyridine ring.
2,2,2-Trifluoro-1-(3-furyl)ethanol: Contains a furan ring instead of a pyridine ring, leading to different chemical reactivity and applications.
2,2,2-Trifluoro-1-phenylethylamine: Contains a phenyl group, which imparts different biological activity and chemical properties.
Uniqueness: 2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethanol is unique due to the presence of both the trifluoromethyl group and the methyl-substituted pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-12-3-2-6(5)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI Key |
UNQMYDNNODSQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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